BenchChemオンラインストアへようこそ!

Boc-6-chloro-D-tryptophan

p53-MDM2/HDM2 protein-protein interaction inhibition β-hairpin peptidomimetics anticancer agent design

Boc-6-chloro-D-tryptophan (CAS 1217738-82-3) is a non-proteinogenic D-α-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino nitrogen and a chlorine atom at the 6-position of the indole ring. Its stereochemistry is confirmed as the (2R) configuration via InChI stereochemical encoding.

Molecular Formula C16H19ClN2O4
Molecular Weight 338.79
CAS No. 1217738-82-3; 1234875-52-5
Cat. No. B2418989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-6-chloro-D-tryptophan
CAS1217738-82-3; 1234875-52-5
Molecular FormulaC16H19ClN2O4
Molecular Weight338.79
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
InChIKeyQIUZGOVYNVWFFN-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-6-chloro-D-tryptophan (CAS 1217738-82-3): A Single-Enantiomer, Orthogonally Protected Halogenated Tryptophan Building Block for Precision Peptide Synthesis


Boc-6-chloro-D-tryptophan (CAS 1217738-82-3) is a non-proteinogenic D-α-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino nitrogen and a chlorine atom at the 6-position of the indole ring. Its stereochemistry is confirmed as the (2R) configuration via InChI stereochemical encoding . The compound serves as a key building block for solid-phase peptide synthesis (SPPS), enabling site-specific incorporation of the 6-chloro-D-tryptophan residue into peptide and peptidomimetic chains, where both the halogen substitution and the D-configuration critically modulate target binding affinity, metabolic stability, and biological function [1].

Why Boc-6-chloro-D-tryptophan Cannot Be Replaced by Boc-D-tryptophan, Its L-Enantiomer, or 5-/7-Chloro Positional Isomers


Boc-6-chloro-D-tryptophan integrates three structural features—D-configuration, 6-chloro substitution, and Boc protection—each of which independently drives non-substitutable functional outcomes. The D-enantiomer is essential for sweetener activity; the D-enantiomers of 6-substituted tryptophans possess potent sweetening capability, while L-enantiomers do not [1]. The 6-chloro group, when compared to unsubstituted tryptophan in an otherwise identical β-hairpin peptidomimetic scaffold, produces an approximately 893-fold improvement in p53/HDM2 binding affinity (IC₅₀ from 125 µM to 140 nM) [2]. Regiochemistry is equally unforgiving: wild-type tryptophan 6-halogenase (SttH) produces exclusively 6-chlorotryptophan, and a structure-guided mutant (L460F/P461E/P462T) shifts the product distribution to 32% 5-chlorotryptophan and 68% 6-chlorotryptophan, demonstrating that 5-Cl, 6-Cl, and 7-Cl isomers are not functionally interchangeable [3]. The Boc group further distinguishes this building block from Fmoc-protected analogs by enabling acid-mediated deprotection orthogonal to base-labile Fmoc strategies, as established for Boc-protected tryptophan derivatives in peptide synthesis [4].

Quantitative Differentiation Evidence for Boc-6-chloro-D-tryptophan vs. Closest Analogs: A Comparator-Anchored Evidence Guide


6-Chloro Substitution on the Indole Ring Produces an ~893-Fold Improvement in p53/HDM2 Binding Affinity vs. Unsubstituted Tryptophan in a β-Hairpin Peptidomimetic Scaffold

In a systematic structure–activity relationship (SAR) study of β-hairpin protein epitope mimetics targeting the p53/HDM2 interaction, Fasan et al. (2006) reported that the initial lead mimetic containing unsubstituted L-tryptophan exhibited a weak IC₅₀ of 125 µM. Replacement of that tryptophan residue with L-6-chlorotryptophan (6ClTrp) in the same cyclic scaffold—cyclo-(L-Pro-Phe-Glu-6ClTrp-Leu-Asp-Trp-Glu-Phe-D-Pro)—yielded an IC₅₀ of 140 nM, representing an approximately 893-fold improvement in inhibitory potency [1].

p53-MDM2/HDM2 protein-protein interaction inhibition β-hairpin peptidomimetics anticancer agent design

Enzymatic Halogenation Regioselectivity: Wild-Type SttH Produces Exclusively 6-Chlorotryptophan; a Mutant Shifts to 68% 6-Cl / 32% 5-Cl, Demonstrating Non-Interchangeability of Positional Isomers

Shepherd et al. (2016) characterized the regioselectivity of tryptophan halogenase SttH from Streptomyces toxytricini. With L-tryptophan as substrate, wild-type SttH produces exclusively 6-chlorotryptophan (100% 6-Cl). A structure-guided triple mutant (L460F/P461E/P462T) retains similar catalytic activity but alters the product distribution to 68% 6-chlorotryptophan and 32% 5-chlorotryptophan [1]. The enzyme also accepts D-tryptophan as a substrate, generating 6-chloro-D-tryptophan, as confirmed with the related 6-halogenase from Streptomyces albogriseolus [2].

biocatalytic halogenation tryptophan 6-halogenase (EC 1.14.19.59) regioselective C–H functionalization

D-Enantiomer Requirement: Only D-Tryptophan Derivatives Possess Potent Sweetening Activity; L-Enantiomers Are Inactive in This Application

U.S. Patent 4,073,795 (Batcho et al., 1978) explicitly teaches that 'the D-enantiomers of the 6-substituted compounds possess a potent sweetening capability' [1]. This stereochemical requirement was experimentally confirmed through the synthesis and resolution of racemic 6-chloro-DL-tryptophan; only the D-enantiomer exhibited sweetener activity. The free amino acid 6-chloro-D-tryptophan was first synthesized via nitration, hydrogenation, and diazotization of D-tryptophan, with optical rotation matching an authentic resolved sample [2]. Boc-6-chloro-D-tryptophan serves as the direct protected precursor for incorporating this D-configured sweetener pharmacophore into larger molecular architectures.

non-nutritive sweeteners enantioselective taste receptor activation D-amino acid bioactivity

Boc-Protected Tryptophan Scaffolds Enable Superior Tumor-Selective Boron Delivery for BNCT: TB-6-BT Achieves T/N Ratios of 5.19–5.25 vs. Clinical BPA at 2.3

Chio et al. (2020) evaluated Boc-protected boronated tryptophans as boron delivery agents for BNCT. TriBoc-6-boronotryptophan (TB-6-BT), a derivative that shares the Boc-protected tryptophan scaffold with Boc-6-chloro-D-tryptophan, achieved boron-10 accumulation of 300 ppm in both U87-MG and LN229 brain tumor cell lines, with a tumor-to-normal (T/N) ratio of 5.19–5.25 at 4 hours [1]. By comparison, the clinical BNCT agent L-boronophenylalanine (BPA) achieves a maximum T/N ratio of only 2.3 and boron accumulation below 50 ppm. The 5-substituted isomer TB-5-BT showed a higher T/N (>9.66 at 1 h in LN229) but the 6-substitution provides a balanced delivery profile suitable for protracted irradiation protocols.

boron neutron capture therapy (BNCT) tumor-selective boron delivery boronated amino acid carriers

Boc Protection Provides Orthogonal Acid-Labile Deprotection vs. Fmoc Chemistry, with the 6-Chloro Substituent Adding Further Electronic Modulation to Indole Reactivity

The Boc group on Boc-6-chloro-D-tryptophan is cleaved under acidic conditions (typically trifluoroacetic acid, TFA), enabling full orthogonality with Fmoc-based SPPS strategies where the α-amino group is deprotected under basic conditions (piperidine). U.S. Patent 5,300,651 (1994) demonstrated that Boc protection of the indole NH of tryptophan prevents electrophilic side reactions during peptide assembly and can be cleanly removed with TFA without degrading the peptide backbone [1]. The electron-withdrawing 6-chloro substituent further modulates the indole ring's electron density: the predicted density of Boc-6-chloro-D-tryptophan is 1.338 ± 0.06 g/cm³ , reflecting the mass contribution of chlorine that distinguishes it from Boc-D-tryptophan (CAS 5241-64-5, no halogen).

solid-phase peptide synthesis (SPPS) orthogonal protecting group strategies indole N–H protection

Highest-Impact Research and Development Scenarios for Boc-6-chloro-D-tryptophan Based on Quantified Differential Evidence


Structure-Guided Design of High-Affinity p53/MDM2 or p53/HDM2 Peptidomimetic Inhibitors

Researchers engineering β-hairpin or stapled peptide inhibitors of the p53/MDM2 (HDM2) protein–protein interaction should prioritize Boc-6-chloro-D-tryptophan as the building block for incorporating the 6-chloro-D-tryptophan pharmacophore. The evidence from Fasan et al. (2006) demonstrates that 6-chlorotryptophan substitution alone can improve target binding affinity by approximately three orders of magnitude (IC₅₀ 125 µM → 140 nM) [1]. The D-configuration may further confer resistance to proteolytic degradation in cellular assays, extending the intracellular half-life of the inhibitor. Boc protection ensures compatibility with standard Boc-SPPS protocols using TFA deprotection.

Precursor Synthesis for Boronated Tryptophan BNCT Delivery Agents

Medicinal chemistry groups developing boron neutron capture therapy (BNCT) agents should procure Boc-6-chloro-D-tryptophan as a starting material for halogen-to-boron exchange reactions yielding 6-boronotryptophan derivatives. The Boc-protected tryptophan scaffold has been validated in brain tumor cell lines (U87-MG, LN229), where TB-6-BT achieved tumor boron accumulation of 300 ppm with a T/N ratio of 5.19–5.25, substantially outperforming clinical BPA (T/N = 2.3, <50 ppm) [2]. The D-configuration may offer additional advantages for tumor-selective transport via LAT1 amino acid transporters.

Biocatalytic and Chemoenzymatic Synthesis of Site-Selectively Halogenated Peptide Libraries

For groups applying tryptophan halogenases (EC 1.14.19.59) in combinatorial biosynthesis, Boc-6-chloro-D-tryptophan serves both as a reference standard for 6-regioselectivity validation and as a protected monomer for direct peptide incorporation. The regioselectivity data from Shepherd et al. (2016) confirm that wild-type SttH halogenase delivers exclusive 6-chlorination, while the L460F/P461E/P462T mutant produces a 68:32 mixture of 6-Cl and 5-Cl products [3]. This enables the rational design of enzyme cascades where Boc-6-chloro-D-tryptophan is the desired single-isomer product for downstream Suzuki-Miyaura cross-coupling diversification.

Structure-Taste Relationship Studies in Non-Nutritive Sweetener Discovery

Industrial research programs investigating high-potency sweeteners based on the D-tryptophan pharmacophore should select Boc-6-chloro-D-tryptophan (D-enantiomer, CAS 1217738-82-3) over the L-enantiomer (CAS 1234875-52-5) or the racemic DL-mixture (CAS 1219193-65-3). U.S. Patent 4,073,795 establishes that only D-enantiomers of 6-substituted tryptophans exhibit sweetening activity [4], and the Boc protection allows incorporation into dipeptide or ester prodrugs for modulation of taste onset and duration. The 6-chloro substituent provides a handle for further SAR exploration via cross-coupling chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-6-chloro-D-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.